
2-Amino-5-bromo-3-iodoisonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-bromo-3-iodoisonicotinonitrile is a heterocyclic organic compound with the molecular formula C6H3BrIN2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-3-iodoisonicotinonitrile typically involves a multi-step process starting from 2-aminopyridine. The process includes bromination and iodination steps. One common method involves the bromination of 2-aminopyridine using N-bromosuccinimide (NBS) followed by iodination with iodine. The reaction conditions are carefully controlled to minimize side reactions and maximize yield .
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up by optimizing reaction conditions and purification processes. The bromination step is carried out using NBS in a suitable solvent, followed by iodination with iodine. The reaction mixture is then purified through recrystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-3-iodoisonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .
Scientific Research Applications
2-Amino-5-bromo-3-iodoisonicotinonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of tyrosine kinase inhibitors, which are crucial in cancer treatment.
Biological Research: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-3-iodoisonicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. In the case of tyrosine kinase inhibitors, the compound binds to the active site of the enzyme, inhibiting its activity and thereby preventing the phosphorylation of tyrosine residues on target proteins. This inhibition disrupts signaling pathways that are essential for cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-3-iodopyridine: Similar in structure but lacks the nitrile group.
2-Amino-3-iodo-5-bromopyridine: Another closely related compound with similar reactivity.
Uniqueness
2-Amino-5-bromo-3-iodoisonicotinonitrile is unique due to the presence of both bromine and iodine atoms, as well as the nitrile group. This combination of functional groups provides the compound with distinct reactivity and makes it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds .
Properties
Molecular Formula |
C6H3BrIN3 |
|---|---|
Molecular Weight |
323.92 g/mol |
IUPAC Name |
2-amino-5-bromo-3-iodopyridine-4-carbonitrile |
InChI |
InChI=1S/C6H3BrIN3/c7-4-2-11-6(10)5(8)3(4)1-9/h2H,(H2,10,11) |
InChI Key |
MJBNEGZWRMQRJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)I)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















